molecular formula C12H7Cl2N3O B8486378 3-[(2-Amino-4-chloropyridin-3-yl)oxy]-5-chlorobenzonitrile

3-[(2-Amino-4-chloropyridin-3-yl)oxy]-5-chlorobenzonitrile

Cat. No.: B8486378
M. Wt: 280.11 g/mol
InChI Key: JUDBVDXRILMXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Amino-4-chloropyridin-3-yl)oxy]-5-chlorobenzonitrile is a useful research compound. Its molecular formula is C12H7Cl2N3O and its molecular weight is 280.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7Cl2N3O

Molecular Weight

280.11 g/mol

IUPAC Name

3-(2-amino-4-chloropyridin-3-yl)oxy-5-chlorobenzonitrile

InChI

InChI=1S/C12H7Cl2N3O/c13-8-3-7(6-15)4-9(5-8)18-11-10(14)1-2-17-12(11)16/h1-5H,(H2,16,17)

InChI Key

JUDBVDXRILMXGK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)OC2=CC(=CC(=C2)C#N)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed solution of tert-butyl [3-(3-bromo-5-chlorophenoxy)-4-chloropyridin-2-yl]carbamate (651 mg, 1.50 mmol) in NMP (7 mL) was added palladium tetrakistriphenylphosphine (260 mg, 0.225 mmol) and zinc cyanide (176 mg, 1.50 mmol) and heated to 100° C. for 20 minutes. After this time, the mixture was allowed to cool to room temperature and partitioned between water (20 mL) and ethyl acetate (2×50 mL). The combined organic extracts were washed with water (20 mL), dried over MgSO4, filtered and the solvent removed in vacuo. This residue was dissolved in TFA for 10 minutes and then the solvent was removed in vacuo. This residue was partitioned between NaHCO3 (50 mL) and ethyl acetate (2×50 mL). The combined extracts were dried over MgSO4, filtered and the solvent removed in vacuo. This residue was purified by chromatography using silica gel column (120 g) and eluting with a gradient of 0-50% EtOAc in CH2Cl2 to provide the title compound. LRMS (M+1): 279.8.
Quantity
651 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
176 mg
Type
catalyst
Reaction Step One

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